![molecular formula C17H22N2O2 B4535664 N-(4-sec-butylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4535664.png)
N-(4-sec-butylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to N-(4-sec-butylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, often involves strategies such as cycloaddition reactions, nucleophilic substitutions, and the functionalization of existing isoxazole rings. A common approach includes the cycloaddition of nitrile oxides to alkenes or alkynes, producing isoxazole rings which are subsequently modified through various reactions to introduce specific functional groups (Patterson, Cheung, & Ernest, 1992).
Molecular Structure Analysis
Isoxazole derivatives display a wide range of molecular geometries based on their substitution patterns. The core isoxazole ring often adopts a planar structure, with substituents influencing the overall molecular conformation through steric interactions. Studies involving X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy provide detailed insights into the molecular structures of these compounds (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
Isoxazole compounds participate in various chemical reactions, including electrophilic additions, nucleophilic substitutions, and cycloadditions. Their chemical properties are significantly influenced by the presence of the isoxazole ring, which can act as a nucleophile or electrophile depending on the reaction conditions and the nature of the substituents. The functional groups attached to the isoxazole ring, such as carboxamide, play crucial roles in determining the reactivity and stability of these molecules (Yu et al., 2009).
Physical Properties Analysis
The physical properties of N-(4-sec-butylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide and related compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. Isoxazole derivatives typically exhibit moderate solubility in organic solvents, and their melting and boiling points vary depending on the nature and position of substituents on the isoxazole ring. These properties are essential for predicting the compound's behavior in different environments and for its formulation in pharmaceutical applications (Shahidha, Muthu, Porchelvi, & Govindarajan, 2014).
Chemical Properties Analysis
The chemical properties of isoxazole derivatives are characterized by their acid-base behavior, reactivity towards various reagents, and the stability of the isoxazole ring. The electron-donating or withdrawing nature of substituents attached to the isoxazole ring significantly influences these properties. For example, the presence of electron-withdrawing groups such as carboxamide can enhance the acidity of protons adjacent to the isoxazole ring, affecting the compound's reactivity and interactions with biological targets (Gholivand et al., 2009).
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-11(3)13-7-9-14(10-8-13)18-17(20)16-12(4)21-19-15(16)6-2/h7-11H,5-6H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDDPESEEZOROS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(C)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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